molecular formula C6H8N2O B3366734 6-Ethyl-pyrazin-2-ol CAS No. 143054-84-6

6-Ethyl-pyrazin-2-ol

Cat. No.: B3366734
CAS No.: 143054-84-6
M. Wt: 124.14 g/mol
InChI Key: BLOBSVLKSHIUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-pyrazin-2-ol is a heterocyclic organic compound with the molecular formula C6H8N2O. It is characterized by a pyrazine ring substituted with an ethyl group at the 6-position and a hydroxyl group at the 2-position. This compound is known for its yellow solid form and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-pyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. This process ensures high purity and consistency, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-pyrazin-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrazine-2-carboxylic acid, while reduction can produce 6-ethyl-2-aminopyrazine .

Scientific Research Applications

6-Ethyl-pyrazin-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-pyrazin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position allows it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazine ring can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 6-Ethyl-pyrazin-2-ol include other pyrazine derivatives such as:

  • 2-Methyl-pyrazine
  • 2,3-Dimethyl-pyrazine
  • 2,5-Dimethyl-pyrazine
  • 2,6-Dimethyl-pyrazine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxyl group on the pyrazine ring allows for unique interactions and reactivity compared to other pyrazine derivatives .

Properties

IUPAC Name

6-ethyl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-7-4-6(9)8-5/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOBSVLKSHIUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599442
Record name 6-Ethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143054-84-6
Record name 6-Ethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-pyrazin-2-ol
Reactant of Route 2
6-Ethyl-pyrazin-2-ol
Reactant of Route 3
Reactant of Route 3
6-Ethyl-pyrazin-2-ol
Reactant of Route 4
Reactant of Route 4
6-Ethyl-pyrazin-2-ol
Reactant of Route 5
6-Ethyl-pyrazin-2-ol
Reactant of Route 6
6-Ethyl-pyrazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.